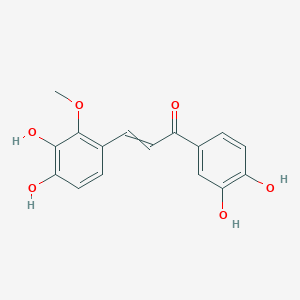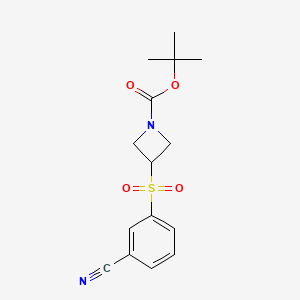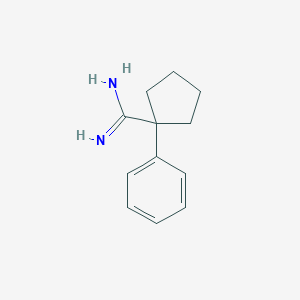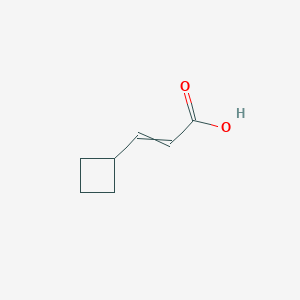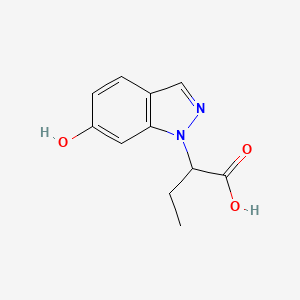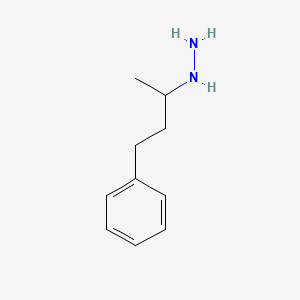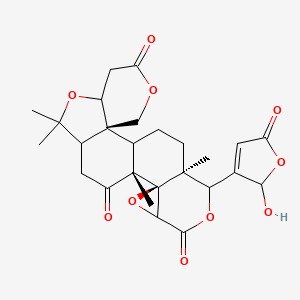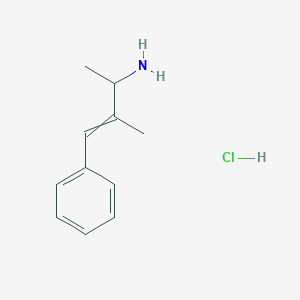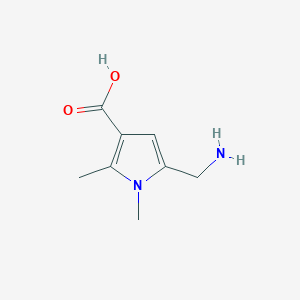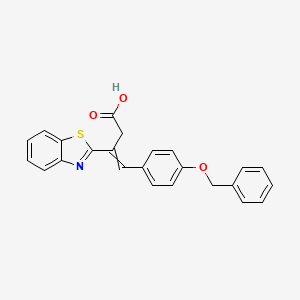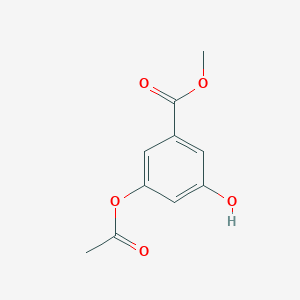![molecular formula C16H19N5O8 B12439612 [(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a purine base, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Oxolane Ring: The oxolane ring is introduced through cyclization reactions, often using catalysts to facilitate the process.
Acetylation: The final step involves the acetylation of hydroxyl groups to form the acetoxy groups, using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the nucleophile used.
科学的研究の応用
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by modulating signaling pathways.
類似化合物との比較
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE can be compared with other similar compounds, such as:
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-3,6-DIHYDRO-9H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL TETRAHYDROGEN TRIPHOSPHATE: This compound has a similar purine base but differs in the presence of phosphate groups instead of acetoxy groups.
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL ACETATE: Similar structure but lacks the additional acetoxy group, leading to different chemical properties and reactivity.
The uniqueness of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H19N5O8 |
|---|---|
分子量 |
409.35 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11+,12-,15-/m1/s1 |
InChIキー |
ULXDFYDZZFYGIY-JDTTZNEISA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


